molecular formula C8H12ClN3O B14166656 2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride

2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B14166656
M. Wt: 201.65 g/mol
InChI Key: YVWYHKKDZCWUHN-UHFFFAOYSA-N
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Description

2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and drug discovery. This compound is known for its potential biological activities, particularly in the context of cancer research and antiviral studies .

Preparation Methods

The synthesis of 2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride typically involves a one-pot condensation reaction. This process starts with 2-amino furans or pyrroles, which undergo a series of reactions to form the desired heterocyclic structure . The reaction conditions are generally mild, making the synthesis relatively straightforward and efficient . Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the desired biological effects. For example, in cancer research, this compound may inhibit enzymes involved in cell proliferation, thereby reducing the growth of cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-(5,7-dihydrofuro[3,4-d]pyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H11N3O.ClH/c9-2-1-8-10-3-6-4-12-5-7(6)11-8;/h3H,1-2,4-5,9H2;1H

InChI Key

YVWYHKKDZCWUHN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2CO1)CCN.Cl

Origin of Product

United States

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